
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol is a synthetic steroidal compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol It is structurally related to estradiol, a naturally occurring estrogen hormone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol typically involves multiple steps starting from estradiol or its derivatives. One common synthetic route includes the following steps:
Methylation: The hydroxyl group at the 3-position of estradiol is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Dehydration: The resulting 3-methoxyestradiol is subjected to dehydration to form the diene structure at positions 2 and 5(10). This can be achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reduction: The final step involves the reduction of the 17-keto group to a hydroxyl group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the 17β-hydroxyl group to form a ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction of the 17-keto group back to the hydroxyl group can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-Methoxy-17-methylestra-2,5(10)-dien-17-one.
Reduction: Regeneration of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding estrogen receptor signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol involves its interaction with estrogen receptors (ERs) in target cells. Upon binding to ERs, the compound can modulate gene expression by acting as an agonist or antagonist, depending on the tissue context. This modulation affects various cellular processes, including cell proliferation, differentiation, and apoptosis. The molecular pathways involved include the activation of estrogen response elements (EREs) in the DNA, leading to transcriptional regulation of target genes.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen hormone with a similar structure but lacking the methoxy group at the 3-position.
3-Methoxyestradiol: A closely related compound with a similar structure but differing in the position of the double bonds.
17β-Estradiol 3-methyl ether: Another related compound with a similar structure but differing in the position of the double bonds and the presence of a methyl group at the 3-position.
Uniqueness
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. The presence of the methoxy group at the 3-position and the diene structure at positions 2 and 5(10) differentiate it from other similar compounds, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
CAS No. |
19590-65-9 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.458 |
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H30O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,16-18,21H,4,6-12H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
HPBKVSYDXAUKGM-SLHNCBLASA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3CC=C(C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


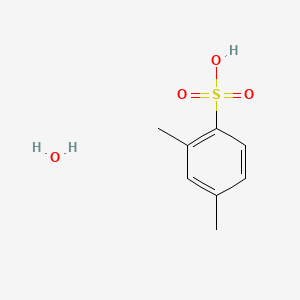
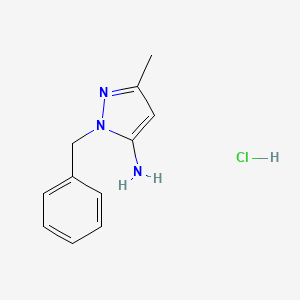
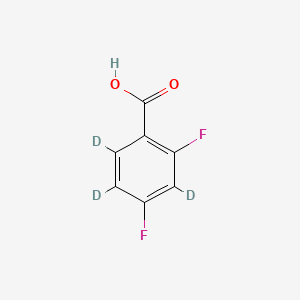
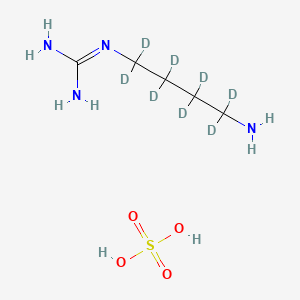
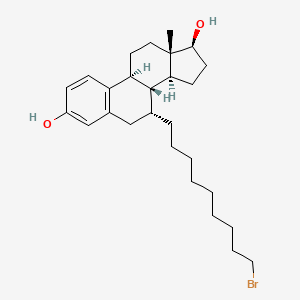
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
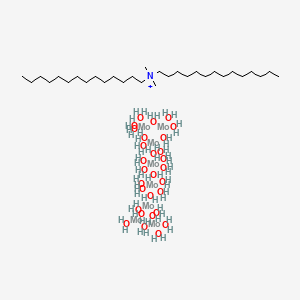
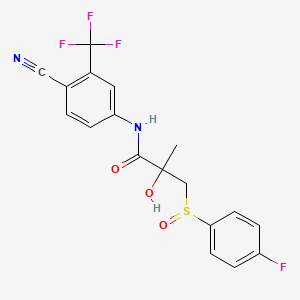
![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)
![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
![N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine](/img/structure/B569664.png)
